molecular formula C5H12N2O2 B055490 (2S)-2-(Dimethylamino)-3-hydroxypropanamide CAS No. 116853-49-7

(2S)-2-(Dimethylamino)-3-hydroxypropanamide

Cat. No.: B055490
CAS No.: 116853-49-7
M. Wt: 132.16 g/mol
InChI Key: VTXPZVSCKQOHJD-BYPYZUCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acocantherine can be synthesized through a series of chemical reactions involving the extraction of the compound from natural sources such as the Strophanthus plant. The process typically involves the following steps:

Industrial Production Methods: Industrial production of acocantherine involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Acocantherine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acocantherine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Acocantherine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and ion transport mechanisms.

    Biology: Investigated for its role in cellular signaling and ion homeostasis.

    Medicine: Explored for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Acocantherine exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making acocantherine effective in treating heart failure .

Comparison with Similar Compounds

Uniqueness: Acocantherine is unique due to its specific inhibition of the sodium-potassium adenosine triphosphatase enzyme and its potent effects on cardiac contractility. Its distinct pharmacokinetic properties and therapeutic potential make it a valuable compound in both research and clinical settings .

Properties

CAS No.

116853-49-7

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3-hydroxypropanamide

InChI

InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m0/s1

InChI Key

VTXPZVSCKQOHJD-BYPYZUCNSA-N

Isomeric SMILES

CN(C)[C@@H](CO)C(=O)N

SMILES

CN(C)C(CO)C(=O)N

Canonical SMILES

CN(C)C(CO)C(=O)N

Synonyms

Propanamide, 2-(dimethylamino)-3-hydroxy-, (S)- (9CI)

Origin of Product

United States

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